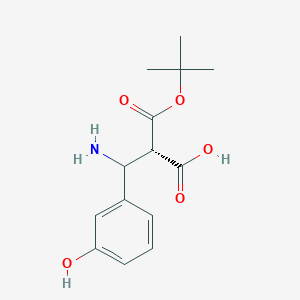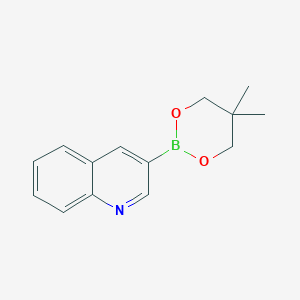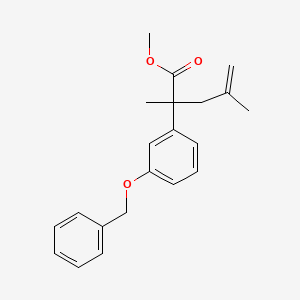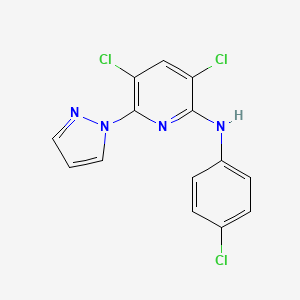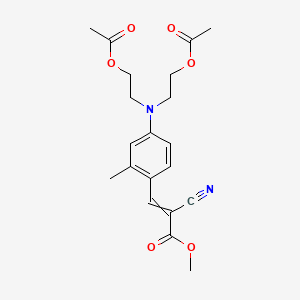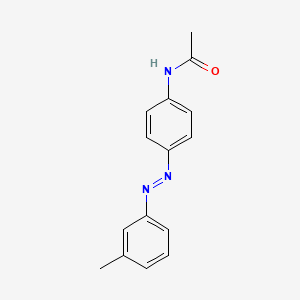
N-(4-((3-Methylphenyl)azo)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((3-Methylphenyl)azo)phenyl)acetamide, also known as Disperse Yellow 3, is a monoazo dye with the molecular formula C15H15N3O2. It is widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate. The compound is known for its vibrant yellow color and excellent dyeing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-Methylphenyl)azo)phenyl)acetamide typically involves the diazotization of 3-methylaniline followed by coupling with acetanilide. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is then purified through recrystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((3-Methylphenyl)azo)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-((3-Methylphenyl)azo)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: Investigated for its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential use in photodynamic therapy.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mecanismo De Acción
The mechanism of action of N-(4-((3-Methylphenyl)azo)phenyl)acetamide involves the interaction of its azo group with various molecular targets. The compound can undergo photochemical reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its potential use in photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
Disperse Yellow 7: Another azo dye with similar dyeing properties but different molecular structure.
Disperse Orange 3: A related azo dye with an orange color.
Disperse Red 1: A red azo dye used in similar applications.
Uniqueness
N-(4-((3-Methylphenyl)azo)phenyl)acetamide is unique due to its specific molecular structure, which imparts distinct dyeing properties and photochemical behavior. Its ability to generate ROS upon exposure to light makes it particularly interesting for applications in photodynamic therapy .
Propiedades
Número CAS |
63019-45-4 |
|---|---|
Fórmula molecular |
C15H15N3O |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
N-[4-[(3-methylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O/c1-11-4-3-5-15(10-11)18-17-14-8-6-13(7-9-14)16-12(2)19/h3-10H,1-2H3,(H,16,19) |
Clave InChI |
XZMJCRQDLICHHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)
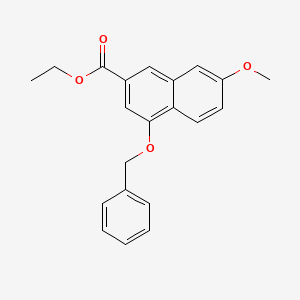
![7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one](/img/structure/B13940870.png)



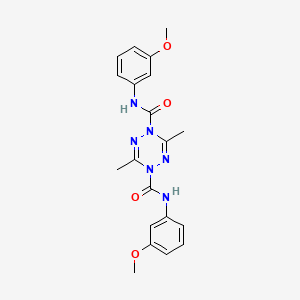
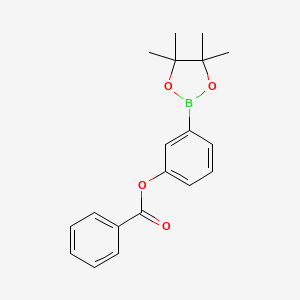
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
